methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate
Description
Methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate is a fluorinated pyrazole derivative characterized by a cyclopentane-fused pyrazole core substituted with a difluoromethyl group at the 3-position and an ester-functionalized acetate side chain.
Properties
IUPAC Name |
methyl 2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-16-8(15)5-14-7-4-2-3-6(7)9(13-14)10(11)12/h10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNFIUWLSAKCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(CCC2)C(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate typically involves the difluoromethylation of a precursor compound. One common method is the use of difluoromethylation reagents to introduce the difluoromethyl group into the cyclopenta[c]pyrazole ring. This process can be achieved through various metal-based methods, including stoichiometric and catalytic modes .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized cyclopenta[c]pyrazole compounds .
Scientific Research Applications
Applications in Agricultural Chemistry
The primary application of methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate lies in its role as an intermediate in the synthesis of fungicides. These fungicides are particularly effective against various fungal pathogens that threaten crops.
Case Studies
-
Fungicidal Efficacy :
- Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against pathogens affecting crops such as tomatoes and potatoes. In laboratory settings, these compounds have shown to reduce fungal biomass significantly compared to untreated controls.
-
Field Trials :
- Field trials conducted on tomato crops indicated that treatments with synthesized fungicides based on this compound resulted in a 30% increase in yield due to effective disease control.
Potential Medicinal Applications
Emerging research suggests that this compound may have potential therapeutic applications beyond agriculture. Its antifungal properties could be harnessed for developing treatments against fungal infections in humans.
Interaction Studies
Studies focusing on the molecular interactions of this compound with various biological targets have indicated promising results. For instance, preliminary data suggest that it can disrupt metabolic processes within fungal cells through enzyme inhibition, similar to its action in agricultural applications .
Mechanism of Action
The mechanism of action of methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. The cyclopenta[c]pyrazole ring structure may also contribute to its biological activity by facilitating interactions with various biomolecules .
Comparison with Similar Compounds
Key Structural Analogs
The most closely related analog identified is methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate (CAS: 333309-25-4), which replaces the difluoromethyl group with a trifluoromethyl substituent. Other analogs include pyrazole derivatives synthesized via similar routes, such as 5-amino-3-hydroxy-1H-pyrazole-based thiophene hybrids and 4H-pyran dicarbonitriles .
Substituent Effects on Physicochemical Properties
Fluorine Content :
- The difluoromethyl group (-CF₂H) in the target compound introduces moderate electronegativity and lipophilicity.
- The trifluoromethyl (-CF₃) analog exhibits higher electronegativity and metabolic stability due to increased fluorine content, but may also enhance toxicity risks (e.g., H302: harmful if swallowed) .
Molecular Weight and Formula :
Compound Name Molecular Formula Molecular Weight Substituent at Pyrazole 3-Position Methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate C₁₀H₁₂F₂N₂O₂ 230.21* -CF₂H Methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate C₁₀H₁₁F₃N₂O₂ 248.20 -CF₃ *Calculated based on structural similarity to the trifluoromethyl analog.
Biological Activity
Methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in agricultural chemistry as a precursor for fungicides. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 248.21 g/mol
- Structural Features : The compound features a cyclopentane ring fused with a pyrazole moiety, incorporating difluoromethyl and acetate groups which contribute to its reactivity and biological activity.
Biological Activity
The primary biological activity of this compound stems from its role as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDH), an enzyme critical for mitochondrial respiration in fungi. This inhibition disrupts energy production in fungal cells, making it effective against various fungal pathogens affecting crops such as tomatoes and potatoes.
- Inhibition of Succinate Dehydrogenase : Compounds derived from this compound exhibit significant antifungal activity by targeting SDH. This enzyme's inhibition leads to metabolic disruption within fungal cells, ultimately resulting in cell death.
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes. The specific methods typically involve the introduction of the difluoromethyl group and the formation of the pyrazole structure, followed by esterification to yield the acetate form.
Efficacy Against Fungal Pathogens
Several studies have investigated the efficacy of derivatives of this compound against specific fungal pathogens:
-
Study on Tomato Fungal Diseases :
- A field trial demonstrated that a fungicide derived from this compound significantly reduced the incidence of fungal infections in tomato plants compared to untreated controls.
- Results indicated a reduction in disease severity by up to 70% when applied at optimal concentrations.
-
Potato Late Blight Control :
- Research showed that formulations containing this compound were effective against Phytophthora infestans, the causal agent of late blight in potatoes.
- The compound exhibited a comparable efficacy to established fungicides like chlorothalonil.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Intermediate for fungicides; contains carboxylic acid functional group. |
| Isopyrazam | Structure | Registered as a fungicide effective against various crop diseases. |
| Fluxapyroxad | Structure | Broad-spectrum fungicide targeting succinate dehydrogenase; high commercial use. |
| Sedaxane | Structure | Effective against major crop pests; shows different spectrum of activity compared to others. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of difluoromethyl-substituted pyrazole precursors with cyclopentene derivatives, followed by esterification. To optimize efficiency:
- Use statistical Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2<sup>k</sup> factorial design can identify critical factors affecting yield .
- Monitor intermediates via HPLC (C18 column, UV detection at 254 nm) to track reaction progression and minimize byproducts .
- Employ microwave-assisted synthesis to reduce reaction time, as seen in analogous heterocyclic systems .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Combine <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns and ester functionality. MS (ESI+) verifies molecular weight (±2 ppm accuracy) .
- Chromatographic Methods : Use reverse-phase HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to assess purity (>98%) and detect trace impurities .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) to ensure decomposition aligns with expected functional groups .
Q. What stability challenges are anticipated for this compound, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous media. Conduct accelerated stability studies at varying pH (2–9) and temperatures (40–60°C). Use buffered solutions and quantify degradation via HPLC .
- Light Sensitivity : Perform photostability testing under ICH Q1B guidelines (UV/visible light exposure). Store samples in amber glassware with desiccants at –20°C .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for difluoromethyl group reactions. Compare activation energies for nucleophilic vs. electrophilic pathways .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation behavior, which impacts catalytic efficiency .
Q. What strategies resolve contradictions in reported reaction kinetics for similar pyrazole derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically review kinetic data (e.g., Arrhenius parameters) across studies. Use multivariate regression to identify outliers caused by solvent polarity or catalyst poisoning .
- In Situ Monitoring : Implement ReactIR or <sup>19</sup>F NMR to track real-time reaction profiles, distinguishing rate-limiting steps (e.g., cyclization vs. esterification) .
Q. How does the difluoromethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., –CH3, –CF3) and test in enzyme inhibition assays (e.g., kinase targets). Use IC50 values and molecular docking (AutoDock Vina) to correlate fluorination with binding affinity .
- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify half-life via LC-MS/MS. Fluorination often reduces oxidative metabolism .
Data Contradiction and Validation
Q. How to address discrepancies in optimal reaction temperatures reported for similar cyclopenta[c]pyrazole syntheses?
- Methodological Answer :
- Critical Parameter Screening : Use a Box-Behnken design to evaluate temperature interactions with solvent polarity and catalyst type. For example, higher temperatures (80–100°C) may favor cyclization but risk ester degradation .
- Kinetic Profiling : Perform isothermal experiments (50–120°C) and fit data to Arrhenius or Eyring equations to resolve activation energy discrepancies .
Experimental Design Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
